
Benzo(h)naphtho(2,1,8-def)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(h)naphtho(2,1,8-def)quinoline: is a polycyclic aromatic compound with the molecular formula C19H11N . It is known for its complex structure, which includes fused benzene and quinoline rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(h)naphtho(2,1,8-def)quinoline typically involves cyclization reactions. One common method is the cyclization of 12-(o-chlorophenyl)benz[a]acridine with sodium hydroxide, which results in the formation of 10-azadibenzo[a,l]pyrene, a derivative of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization reactions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Benzo(h)naphtho(2,1,8-def)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while substitution reactions may yield halogenated compounds.
科学的研究の応用
Chemistry: Benzo(h)naphtho(2,1,8-def)quinoline is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying DNA intercalation and protein binding.
Medicine: The compound’s potential antitumor activity is of interest in medicinal chemistry. It has been investigated for its ability to inhibit NF-κB, a protein complex involved in inflammatory responses and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its polycyclic aromatic structure contributes to the stability and color properties of these materials .
作用機序
The mechanism of action of Benzo(h)naphtho(2,1,8-def)quinoline involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Additionally, its ability to inhibit NF-κB suggests that it may interfere with signaling pathways involved in inflammation and cancer .
類似化合物との比較
Naphtho(2,1,8-def)quinoline: This compound has a similar structure but lacks the additional benzene ring present in Benzo(h)naphtho(2,1,8-def)quinoline.
1-Azapyrene: Another related compound with a similar polycyclic aromatic structure.
Uniqueness: this compound is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties
特性
CAS番号 |
82617-26-3 |
|---|---|
分子式 |
C19H11N |
分子量 |
253.3 g/mol |
IUPAC名 |
9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-16-14(5-1)15-7-3-4-12-8-9-13-10-11-20-19(16)18(13)17(12)15/h1-11H |
InChIキー |
SLOVSGKXWVOCHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CN=C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
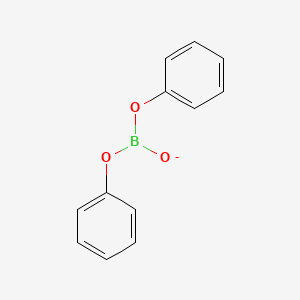
![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)



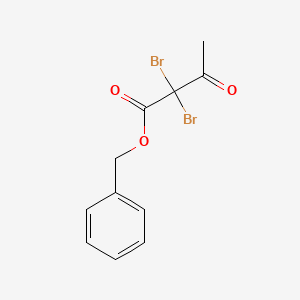
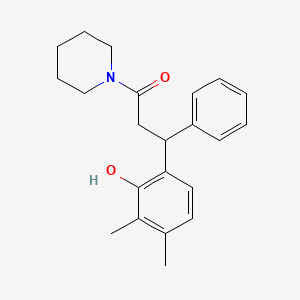
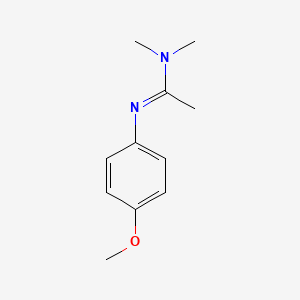
![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
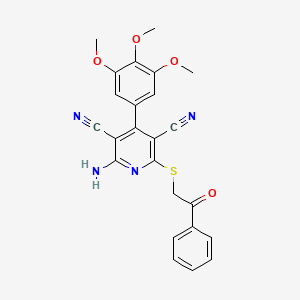
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)

